molecular formula C20H18N2O5S B2809315 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097859-53-3

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2809315
CAS No.: 2097859-53-3
M. Wt: 398.43
InChI Key: RQZBYQAZTQULBE-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position, linked via an ethanediamide bridge to a hybrid furan-thiophene ethyl group. The ethanediamide linker may enhance hydrogen-bonding capacity, critical for molecular recognition in biological or material applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c23-19(20(24)22-13-5-6-16-17(11-13)27-9-8-26-16)21-12-14(15-3-1-7-25-15)18-4-2-10-28-18/h1-7,10-11,14H,8-9,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZBYQAZTQULBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various amines or acetamides. The general procedure includes:

  • Starting Materials :
    • 2,3-dihydrobenzo[1,4]-dioxin-6-amine
    • Furan and thiophene derivatives
  • Reagents :
    • Bromoacetyl derivatives
    • Basic catalysts such as Na₂CO₃
  • Procedure :
    • The reaction is conducted under controlled pH conditions to facilitate the formation of the desired amide linkage.
    • Products are purified using techniques such as recrystallization or chromatography.

Enzyme Inhibition Studies

Research has demonstrated that compounds with a benzodioxane moiety exhibit a wide range of biological activities. The focus on enzyme inhibition has yielded promising results:

  • α-Glucosidase Inhibition :
    • Several synthesized derivatives showed substantial inhibitory effects against yeast α-glucosidase.
    • This activity is particularly relevant for managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase (AChE) Inhibition :
    • Some compounds exhibited weak inhibition against AChE.
    • This suggests potential applications in treating Alzheimer's disease (AD) by modulating cholinergic activity.

Table 1: Summary of Biological Activities

CompoundTarget EnzymeInhibition ActivityReference
Compound Aα-GlucosidaseStrong Inhibitor
Compound BAChEWeak Inhibitor
Compound CCOX-1/COX-2Significant Anti-inflammatory

Detailed Findings

In a study assessing various sulfonamide derivatives derived from benzodioxane:

  • Compounds demonstrated anti-proliferative effects in cancer cell lines.
  • Notably, certain derivatives exhibited greater efficacy compared to standard anticancer drugs, indicating their potential as therapeutic agents in oncology .

Molecular Docking Studies

In silico molecular docking studies have corroborated the in vitro findings by predicting strong binding affinities between the synthesized compounds and their respective target enzymes. This computational approach aids in understanding the mechanisms of action and optimizing lead compounds for further development.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Spectral Features (IR)
Target Compound Benzodioxin + ethanediamide C=O (amide), furan, thiophene ~450 (estimated) C=O ~1660–1680 cm⁻¹, N-H ~3150–3300 cm⁻¹
6-(Benzodioxin)pyridinamine Benzodioxin + pyridinamine Methoxy, dimethylamino 391.46 C-O ~1250 cm⁻¹, N-H ~3278–3414 cm⁻¹
Benzothiazole acetamides Benzothiazole + acetamide Trifluoromethyl, methoxyphenyl ~350–400 C=O ~1680 cm⁻¹, CF₃ ~1100–1200 cm⁻¹
Triazole-thiones Triazole + sulfonylphenyl C=S, NH ~400–450 C=S ~1247–1255 cm⁻¹, NH ~3278–3414 cm⁻¹

Research Findings and Implications

  • Spectral Trends : The target compound’s IR profile would resemble amide-containing analogs (e.g., ’s hydrazinecarbothioamides) but lack C=S or S-H bands, aiding structural confirmation .
  • Synthetic Challenges : Unlike triazole-thiones () or sulfonamide-triazines (), the target compound’s hybrid heterocyclic system may require stringent stereochemical control during synthesis.

Q & A

Q. What green chemistry principles can be applied to scale up synthesis sustainably?

  • Sustainable Practices :
  • Solvent Replacement : Substitute dichloromethane with 2-MeTHF or ethyl acetate .
  • Catalytic Systems : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce waste .
  • Process Metrics : Calculate E-factors (kg waste/kg product) and optimize atom economy (>65%) .

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